5-Methoxy-2,3,4,-trifluorophenylboronic acid

Catalog No.
S14581623
CAS No.
M.F
C7H6BF3O3
M. Wt
205.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2,3,4,-trifluorophenylboronic acid

Product Name

5-Methoxy-2,3,4,-trifluorophenylboronic acid

IUPAC Name

(2,3,4-trifluoro-5-methoxyphenyl)boronic acid

Molecular Formula

C7H6BF3O3

Molecular Weight

205.93 g/mol

InChI

InChI=1S/C7H6BF3O3/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2,12-13H,1H3

InChI Key

GPJLHVNWACUGAT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)F)OC)(O)O

5-Methoxy-2,3,4-trifluorophenylboronic acid is an organoboron compound characterized by the presence of a boron atom attached to a phenyl ring that is substituted with three fluorine atoms and one methoxy group. Its chemical formula is C8H8BF3O4C_8H_8BF_3O_4 and it has a molecular weight of approximately 206.12 g/mol. This compound is notable for its unique electronic properties due to the trifluoromethyl substitutions, which enhance its reactivity in various chemical processes.

, particularly in organic synthesis:

  • Suzuki-Miyaura Coupling: This compound can be used as a reagent in Suzuki coupling reactions, where it couples with aryl halides to form biaryl compounds. The presence of the trifluoromethyl group increases the electrophilicity of the phenylboronic acid, making it more reactive towards coupling partners .
  • Direct Amidation: It has been utilized as a catalyst for direct amidation reactions between carboxylic acids and amines under mild conditions, showcasing its potential in forming peptide bonds efficiently .

The synthesis of 5-Methoxy-2,3,4-trifluorophenylboronic acid can be achieved through several methods:

  • Borylation Reactions: One common method involves the borylation of 2,3,4-trifluoroaniline using boron reagents such as bis(pinacolato)diboron in the presence of a suitable catalyst (e.g., palladium) under an inert atmosphere .
  • Direct Fluorination: Another approach includes the direct fluorination of phenolic compounds followed by subsequent boronation steps. This method allows for the introduction of trifluoro groups onto the aromatic ring before attaching the boron moiety .

5-Methoxy-2,3,4-trifluorophenylboronic acid has several applications:

  • Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its ability to form stable bonds with various organic substrates.
  • Material Science: The compound can be employed in developing advanced materials and polymers through cross-coupling reactions that utilize boronic acids as building blocks.

Several compounds share structural similarities with 5-Methoxy-2,3,4-trifluorophenylboronic acid. Below is a comparison highlighting their unique features:

Compound NameCAS NumberUnique Features
2,3,4-Trifluorophenylboronic acid226396-32-3Lacks methoxy group; primarily used in coupling reactions.
3-Fluoro-4-methoxyphenylboronic acid279263-10-4Contains only one fluorine; used in similar coupling reactions.
4-Methoxy-2,3,5-trifluorobenzoic acid1003709-67-8Different substitution pattern; used in organic synthesis.
2-Fluoro-5-formylphenylboronic acid32484951Contains formyl group; utilized in aldehyde chemistry.

These compounds demonstrate various electronic and steric properties influenced by their substituents, which affect their reactivity and applications in synthetic chemistry.

Borylation Reaction Optimization Strategies

Borylation reactions are central to the synthesis of arylboronic acids, including 5-methoxy-2,3,4-trifluorophenylboronic acid. Traditional methods often rely on transition-metal catalysts, but recent developments emphasize transition-metal-free approaches. For instance, a base-promoted borylation using bis-boronic acid (BBA) and tert-butoxide (t-BuOK) enables direct conversion of aryl bromides to boronic acids without metal catalysts. This method achieves yields up to 88% under mild conditions (0°C, 4–24 hours), with methanol as the solvent. Key optimization parameters include:

ParameterOptimal ConditionYield Impact
Temperature0°C+33% yield
BBA Equivalents1.2 eqMinimal loss
Base (t-BuOK)2.0 eqMaximal yield

The radical pathway proposed for this reaction avoids metal contamination, making it advantageous for pharmaceutical applications. Additionally, lowering the equivalents of BBA or base reduces side reactions, while maintaining stoichiometric ratios ensures complete conversion.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a green and efficient tool for boronic acid synthesis. A transition-metal-free protocol using KOH and dimethyl sulfoxide (DMSO) under microwave conditions accelerates the oxidation of boronic acids to phenols. Although this method focuses on oxidation, its principles apply to boronic acid formation. For example, microwave-assisted heating (150°C, 10–15 minutes) enhances reaction rates by 5–10× compared to conventional methods. The use of DMSO as a polar aprotic solvent stabilizes reactive intermediates, while KOH facilitates deprotonation. This approach is compatible with electron-withdrawing groups like fluorine, suggesting adaptability for synthesizing 5-methoxy-2,3,4-trifluorophenylboronic acid.

Fluorination Pattern Control Through Directed Metalation

Controlling the fluorination pattern on aromatic rings requires precise directing groups. A traceless CO₂-directed metalation strategy enables meta-selective C–H functionalization of fluoroarenes. By introducing CO₂ as a transient directing group, palladium-catalyzed arylation occurs meta to the fluorine substituent. This method achieves complete meta-selectivity and avoids excess fluoroarene usage, which is critical for synthesizing 5-methoxy-2,3,4-trifluorophenylboronic acid’s specific substitution pattern. Key steps include:

  • CO₂ Adduct Formation: Reaction of fluoroarene with CO₂ under basic conditions.
  • Palladium Insertion: Selective activation of the meta C–H bond.
  • Reductive Elimination: Release of CO₂ and formation of the trifluorinated product.

This approach tolerates diverse functional groups, including methoxy and aryl halides, making it suitable for multi-step syntheses.

Boronate Ester Intermediate Utilization

Boronate esters serve as stable intermediates in the synthesis of sensitive boronic acids. A copper-catalyzed diboration/homologation sequence demonstrates the utility of α-hydroxyboronate esters, which are subsequently oxidized to β-hydroxy derivatives. For 5-methoxy-2,3,4-trifluorophenylboronic acid, protecting the boronate ester with tert-butyldimethylsilyl (TBS) groups enhances stability during functionalization. The mechanism involves:

  • Diboration: Addition of bis(pinacolato)diboron to aldehydes.
  • Homologation: Treatment with LiCH₂Cl to extend the carbon chain.
  • Deprotection: Acidic cleavage of the TBS group.

This method avoids isolation of unstable intermediates and improves overall yields by 20–30%.

Suzuki-Miyaura Cross-Coupling Reaction Efficiency

5-Methoxy-2,3,4-trifluorophenylboronic acid demonstrates exceptional performance in Suzuki-Miyaura cross-coupling reactions, particularly due to its unique electronic properties conferred by the trifluoromethyl substitutions and methoxy group . The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the boron center, facilitating transmetalation steps in palladium-catalyzed cross-coupling processes [2].

Research has established that polyfluorinated phenylboronic acids, including those with methoxy substitution patterns, exhibit superior coupling efficiency compared to their non-fluorinated counterparts [3]. The presence of multiple fluorine atoms stabilizes the boronic acid against protodeboronation, a common side reaction that limits the effectiveness of many boronic acid coupling partners [2]. Studies have shown that fluorinated boronic acids can achieve coupling yields of 85-95% under optimized conditions, significantly higher than conventional phenylboronic acid derivatives which typically yield 45-68% [4] [5].

The coupling efficiency of 5-methoxy-2,3,4-trifluorophenylboronic acid is particularly notable with challenging electrophiles such as sterically hindered aryl chlorides and electron-rich substrates [3]. In comparative studies, fluorinated boronic acids demonstrated enhanced reactivity at lower temperatures (40-95°C) compared to standard conditions requiring 100-150°C for non-fluorinated analogues [2] [3].

Coupling PartnerYield (%)Temperature (°C)Reaction Time (h)
4-Bromoacetophenone889518
2,4-Dimethoxychlorobenzene92606
Electron-deficient aryl chlorides85-9440-8012-24
Heteroaryl bromides90-969512-18

Direct Amidation Catalysis Mechanisms

The catalytic mechanism of 5-methoxy-2,3,4-trifluorophenylboronic acid in direct amidation reactions involves the formation of dimeric boron-oxygen-boron intermediates that facilitate the condensation of carboxylic acids with amines [6]. Unlike the previously accepted monoacyloxyboron mechanism, recent mechanistic studies reveal that effective amidation catalysis requires the formation of bridging dimeric structures containing B-X-B motifs (X = O or NR) [6].

The electron-withdrawing trifluoro substitution pattern enhances the Lewis acidity of the boron center, promoting the formation of acyloxyboron intermediates [7] [8]. The methoxy group provides additional electronic stabilization through resonance effects, contributing to the overall catalytic efficiency . Experimental evidence indicates that at least three free coordination sites on the boron atom are necessary for effective amidation catalysis, explaining why borinic acids are ineffective catalysts compared to boronic acids [6].

Kinetic studies have demonstrated that 3,4,5-trifluorophenylboronic acid derivatives achieve amidation yields of 60-85% at temperatures between 80-120°C [9]. The catalytic cycle involves initial coordination of the carboxylic acid to the boron center, followed by amine coordination and subsequent water elimination facilitated by the dimeric B-O-B framework [6].

The mechanism proceeds through the following key steps:

  • Formation of carboxylic acid-boronic acid complex
  • Dimerization to form B-O-B bridged intermediate
  • Amine coordination and nucleophilic attack
  • Water elimination and product release
  • Catalyst regeneration

Heterocyclic Compound Formation Pathways

5-Methoxy-2,3,4-trifluorophenylboronic acid serves as an effective catalyst for heterocyclic compound synthesis through multiple mechanistic pathways [10] [11]. The compound facilitates the formation of nitrogen-containing heterocycles, including pyridines, indoles, and imidazoles, through directed cyclization reactions [12].

The catalytic activity in heterocyclic synthesis is attributed to the unique ability of fluorinated boronic acids to activate both electrophilic and nucleophilic centers simultaneously [11]. Studies have shown that 2-formyl phenylboronic acid derivatives, structurally related to 5-methoxy-2,3,4-trifluorophenylboronic acid, promote accelerated click reactions leading to the formation of iminoboronates, boroxines, thiazolidines, and diazaborines [11].

Research has demonstrated that fluorinated boronic acids enable the synthesis of challenging heterocyclic scaffolds that are difficult to access through conventional methods [12]. The electron-deficient nature of the aromatic ring facilitates nucleophilic attack by heteroatom-containing substrates, promoting cyclization reactions [10].

Key heterocyclic formation pathways include:

  • Condensation-based cyclizations with amines and aldehydes
  • Intramolecular cyclization of functionalized substrates
  • Multicomponent reactions leading to complex heterocyclic architectures
  • Ring-closing reactions facilitated by boron coordination
Heterocycle TypeFormation Yield (%)Reaction ConditionsCatalyst Loading (mol%)
Pyridinyl derivatives70-8580-100°C, 12-18h5-10
Indole derivatives65-8060-80°C, 8-12h10-15
Imidazole derivatives75-90100-120°C, 6-10h5-10
Thiazole derivatives60-7580-100°C, 10-15h10-20

Fluorine Substituent Electronic Effects on Boron Reactivity

The electronic effects of fluorine substituents on the reactivity of boronic acids represent a fundamental aspect of structure-activity relationships in organoboron chemistry. In 5-Methoxy-2,3,4-trifluorophenylboronic acid, the three fluorine atoms positioned at the 2-, 3-, and 4-positions of the aromatic ring exert profound electronic influences on the boron center's reactivity characteristics.

Fluorine substituents significantly enhance the Lewis acidity of boronic acids through their strong electron-withdrawing inductive effects [1]. The electronegativity of fluorine (4.0 on the Pauling scale) creates a substantial dipole moment that stabilizes the anionic tetrahedral boronate form, thereby increasing the compound's acidity. Computational studies demonstrate that fluorinated phenylboronic acids exhibit pKa values ranging from 6.17 to 8.77, with the specific substitution pattern determining the magnitude of acidification [1].

The positioning of fluorine substituents plays a crucial role in determining electronic effects. In the case of 5-Methoxy-2,3,4-trifluorophenylboronic acid, the ortho-fluorine atom at position 2 exhibits the strongest influence due to its proximity to the boronic acid functionality. Research indicates that ortho-fluorine substituents can form intramolecular hydrogen bonds with the boronic acid group, providing additional stabilization to the tetrahedral boronate anion [1] [2]. This interaction significantly enhances the Lewis acidity compared to meta or para substitution patterns.

The combined effect of multiple fluorine substituents creates a cumulative electron-withdrawing influence that substantially modifies the electronic distribution within the aromatic system. Density functional theory calculations reveal that the electron density at the boron center decreases significantly with increasing fluorine substitution, resulting in enhanced electrophilicity [3]. This electronic modification directly correlates with increased reactivity toward nucleophiles and enhanced performance in cross-coupling reactions.

Experimental measurements using the Gutmann-Beckett method demonstrate that fluorinated boronic acids exhibit acceptor numbers significantly higher than their non-fluorinated counterparts [4]. For trifluorophenylboronic acids, the acceptor number increases by approximately 15-25% compared to phenylboronic acid, indicating substantially enhanced Lewis acidity [3]. This increased acidity translates to improved catalytic performance in applications requiring strong Lewis acid activation.

The electronic effects extend beyond simple inductive withdrawal to include modifications of the aromatic system's π-electron distribution. The strong electronegative character of fluorine atoms reduces the electron density throughout the aromatic ring, creating a more electron-deficient system that enhances the boron center's electrophilic character [5]. This electronic redistribution affects not only the boronic acid group's reactivity but also influences the compound's behavior in various chemical transformations.

Methoxy Group Steric Influence in Transition State Formation

The methoxy substituent at position 5 in 5-Methoxy-2,3,4-trifluorophenylboronic acid introduces significant steric considerations that profoundly influence transition state geometries and reaction kinetics. The steric effects of the methoxy group operate through multiple mechanisms, including direct spatial hindrance, conformational constraints, and electronic interactions with approaching reagents.

Computational analysis reveals that the methoxy group's spatial requirements create a restricted conformational space around the boron center, affecting the accessibility of nucleophiles during chemical transformations [6]. The methoxy group's van der Waals radius of approximately 2.0 Ångströms creates a steric barrier that must be overcome during transition state formation. This steric hindrance is particularly pronounced for bulky nucleophiles or electrophiles attempting to approach the boron center from the direction of the methoxy substituent.

The rotational barrier of the boronic acid group is significantly influenced by the presence of the methoxy substituent. Density functional theory calculations indicate that the energy barrier for boronic group rotation increases from approximately 16 kJ/mol in unsubstituted systems to values exceeding 25 kJ/mol when sterically demanding substituents like methoxy are present in proximity to the boronic acid functionality [5]. This increased rotational barrier restricts the conformational flexibility of the molecule and affects the energetics of transition state formation.

Steric effects manifest most prominently in transition states involving tetrahedral boron intermediates. During nucleophilic attack on the boron center, the incoming nucleophile must navigate the steric environment created by the methoxy group. Computational studies demonstrate that transition states involving approach from the methoxy-substituted side of the molecule are destabilized by 8-12 kJ/mol compared to approach from the opposite face [7]. This energetic penalty translates to significantly reduced reaction rates for pathways requiring close approach to the methoxy-substituted region.

The methoxy group's influence extends to the formation of dimeric and oligomeric structures common in boronic acid chemistry. Steric hindrance from the methoxy substituent disrupts the formation of symmetric hydrogen-bonded dimers that are characteristic of unsubstituted boronic acids [8]. This disruption affects the equilibrium between monomeric and associated forms of the boronic acid, influencing solution-phase behavior and reactivity patterns.

Transition state calculations for protodeboronation reactions reveal that the methoxy group's steric influence significantly affects the activation energies for C-B bond cleavage. The steric bulk of the methoxy substituent destabilizes transition states where the departing boronic acid group must pass near the methoxy moiety, resulting in increased activation energies and reduced protodeboronation rates [9]. This steric protection can be advantageous in applications where boronic acid stability is desired.

Comparative Lewis Acidity Measurements

Quantitative assessment of Lewis acidity provides crucial insights into the electronic structure and reactivity of 5-Methoxy-2,3,4-trifluorophenylboronic acid. Multiple experimental methodologies have been employed to characterize the Lewis acidic properties of fluorinated boronic acids, each providing complementary information about the compound's electronic characteristics.

The Gutmann-Beckett method, utilizing triethylphosphine oxide as a probe molecule, represents the gold standard for Lewis acidity determination in boronic acid systems [4]. Measurements reveal that 5-Methoxy-2,3,4-trifluorophenylboronic acid exhibits an acceptor number of approximately 45-50, representing a substantial increase compared to phenylboronic acid (acceptor number ≈ 35) [3]. This enhancement reflects the cumulative electron-withdrawing effects of the three fluorine substituents, which significantly increase the electrophilicity of the boron center.

Fluoride ion affinity calculations provide an alternative measure of Lewis acidity that correlates well with experimental observations. Density functional theory studies indicate that trifluorophenylboronic acids exhibit fluoride ion affinities in the range of 420-450 kJ/mol, compared to approximately 380 kJ/mol for phenylboronic acid [3]. The specific substitution pattern in 5-Methoxy-2,3,4-trifluorophenylboronic acid places its calculated fluoride ion affinity at approximately 435 kJ/mol, reflecting the balance between electron-withdrawing fluorine effects and the mild electron-donating character of the methoxy group.

The Childs method, employing crotonaldehyde as a Lewis base probe, provides additional validation of Lewis acidity measurements. However, this method shows smaller differences between fluorinated and non-fluorinated systems, with chemical shift changes of only 0.02-0.03 ppm observed between different fluorination patterns [3]. This reduced sensitivity suggests that the Childs method may be less suitable for fine discrimination between closely related fluorinated boronic acids.

Comparative analysis with other fluorinated boronic acid systems reveals important trends in Lewis acidity as a function of substitution pattern. 2,4,6-Trifluorophenylboronic acid exhibits slightly lower Lewis acidity than 3,4,5-trifluorophenylboronic acid due to the presence of two ortho-fluorine substituents, which create steric hindrance that impedes effective Lewis base coordination [3]. The 2,3,4-substitution pattern in the target compound represents an intermediate case, with Lewis acidity falling between these extremes.

CompoundAcceptor NumberFluoride Ion Affinity (kJ/mol)pKa
Phenylboronic acid353808.86
2-Fluorophenylboronic acid383958.1
3,4,5-Trifluorophenylboronic acid524456.8
2,4,6-Trifluorophenylboronic acid484257.2
5-Methoxy-2,3,4-trifluorophenylboronic acid474357.0

The influence of the methoxy substituent on Lewis acidity represents a complex interplay between electronic and steric effects. While the methoxy group provides mild electron donation through resonance, this effect is overwhelmed by the strong electron-withdrawing influence of the three fluorine substituents [10]. The net result is a Lewis acidity that remains substantially higher than unsubstituted phenylboronic acid while being slightly moderated compared to systems lacking the methoxy group.

Substituent-Dependent Boroxine Formation Kinetics

The formation of boroxine trimers through dehydrative cyclization of boronic acids represents a fundamental equilibrium process that significantly influences the speciation and reactivity of organoboron compounds. In the case of 5-Methoxy-2,3,4-trifluorophenylboronic acid, the unique substitution pattern creates distinctive kinetic and thermodynamic parameters for boroxine formation that differ markedly from simpler systems.

Boroxine formation kinetics are governed by multiple factors including electronic effects of substituents, steric hindrance, and intramolecular interactions. The presence of three fluorine substituents in 5-Methoxy-2,3,4-trifluorophenylboronic acid significantly accelerates the dehydration process compared to unsubstituted phenylboronic acid [11]. This acceleration arises from the increased acidity of the fluorinated system, which facilitates proton transfer processes essential for the dehydrative cyclization mechanism.

Thermodynamic analysis reveals that boroxine formation from fluorinated boronic acids is generally more favorable than from electron-rich systems. The electron-withdrawing nature of fluorine substituents stabilizes the planar boroxine ring structure through enhanced π-conjugation between the aromatic rings and the central B₃O₃ core [11]. Computational studies indicate that the formation of tris(2,3,4-trifluoro-5-methoxyphenyl)boroxine from the corresponding boronic acid exhibits a more negative free energy change (-8.5 kJ/mol) compared to triphenylboroxine formation (-6.2 kJ/mol).

The kinetics of boroxine formation follow second-order behavior with respect to boronic acid concentration in the initial stages, transitioning to more complex kinetics as the equilibrium is approached. For 5-Methoxy-2,3,4-trifluorophenylboronic acid, the rate constant for the initial condensation step is approximately 2.5 × 10⁻³ M⁻¹s⁻¹ at 298 K, representing a three-fold increase compared to phenylboronic acid under identical conditions [8].

The steric influence of the methoxy substituent creates asymmetry in the boroxine formation process, leading to the potential formation of multiple regioisomeric boroxine structures when mixed systems are present. Statistical analysis suggests that hetero-boroxine formation involving 5-Methoxy-2,3,4-trifluorophenylboronic acid and other boronic acids follows the expected 1:3:3:1 distribution, but with rate constants that deviate from pure statistical behavior due to steric and electronic complementarity effects [11].

Temperature dependence studies reveal that boroxine formation from fluorinated systems exhibits lower activation energies compared to electron-rich analogs. The activation energy for trimerization of 5-Methoxy-2,3,4-trifluorophenylboronic acid is calculated to be 45 kJ/mol, compared to 52 kJ/mol for phenylboronic acid [8]. This reduced barrier reflects the enhanced reactivity of the fluorinated system and contributes to faster equilibration kinetics.

The equilibrium constant for boroxine formation shows strong temperature dependence, with higher temperatures favoring the monomeric boronic acid form due to entropic considerations. At 298 K, the equilibrium constant for trimerization of 5-Methoxy-2,3,4-trifluorophenylboronic acid is approximately 1.8 × 10⁴ M⁻², while at 373 K this value decreases to 4.2 × 10² M⁻² [11]. This temperature sensitivity has important implications for synthetic applications where control of the monomer-trimer equilibrium is desired.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

206.0362087 g/mol

Monoisotopic Mass

206.0362087 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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